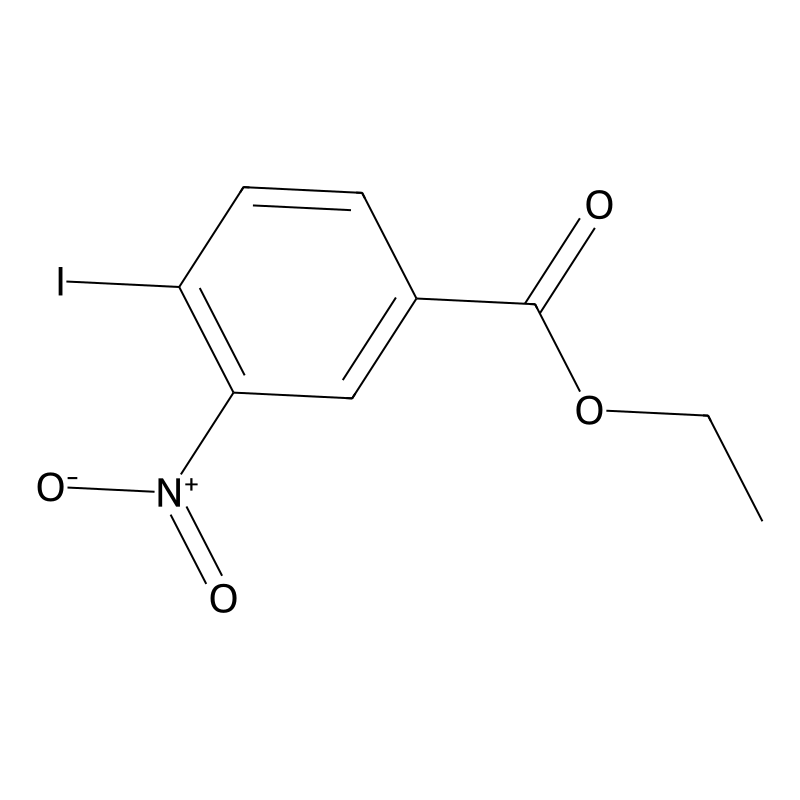

Ethyl 4-iodo-3-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Industry

Summary of the Application: Ethyl 4-nitrobenzoate is a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics.

Methods of Application or Experimental Procedures: Ethyl 4-nitrobenzoate can be prepared by esterification of 4-nitrobenzoic acid with ethanol.

Results or Outcomes Obtained: In all these methods, the yield of ethyl 4-benzoate was 75% - 98%.

Chemical Synthesis

Summary of the Application: Ethyl 4-nitrobenzoate is used in the two-step continuous-flow synthesis of benzocaine.

Methods of Application or Experimental Procedures: The ester produced in the first step (ethyl 4-nitrobenzoate 3.0 g, 0.015 mol,) was pumped in ethanol, through a 10% Pd/C catalyst cartridge in a 1 mL.min −1 flow (12 s residence time) at 45 bar and 50 °C.

Results or Outcomes Obtained: The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 s.

Ethyl 4-iodo-3-nitrobenzoate is an organic compound with the molecular formula and a molecular weight of approximately 321.07 g/mol. It features a benzoate structure with a nitro group and an iodine atom attached to the aromatic ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the iodine atom, which can facilitate various chemical transformations.

As there's limited research on EINB, a mechanism of action is not established.

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful for synthesizing other compounds.

- Reduction Reactions: The nitro group can be reduced to an amine, allowing for further functionalization.

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-iodo-3-nitrobenzoic acid.

These reactions highlight its utility in synthetic organic chemistry, particularly in the formation of more complex molecules.

Several methods have been developed for synthesizing ethyl 4-iodo-3-nitrobenzoate:

- Direct Esterification: Reacting 4-iodo-3-nitrobenzoic acid with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide can yield ethyl 4-iodo-3-nitrobenzoate efficiently .

- Nucleophilic Substitution: Ethyl iodide can react with 4-nitro-3-iodobenzoic acid under basic conditions to form the ester.

- Alternative Methods: Other synthetic routes involve using trimethyl orthoacetate and refluxing under controlled conditions to achieve high yields .

These methods demonstrate the versatility in synthesizing this compound while considering factors such as yield and purity.

Ethyl 4-iodo-3-nitrobenzoate has several applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its derivatives may be used in creating functional materials due to their unique electronic properties.

- Medicinal Chemistry: Potentially useful in developing new drugs due to its structural features that allow for further modifications.

Several compounds share structural similarities with ethyl 4-iodo-3-nitrobenzoate. Here are some notable examples:

Ethyl 4-iodo-3-nitrobenzoate is unique due to its specific combination of functional groups that allow it to serve as a versatile building block in synthetic chemistry while offering potential biological activities that merit further investigation.